methyl 6-oxospiro[2.3]hexane-4-carboxylate
Description
Methyl 6-oxospiro[2.3]hexane-4-carboxylate (CAS: EN300-13271897) is a bicyclic spiro compound featuring a unique fusion of a cyclopropane and cyclohexane ring system. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.17 g/mol . The spiro[2.3]hexane core introduces significant ring strain, which influences its reactivity and conformational flexibility. This compound is primarily utilized as a building block in organic synthesis, particularly in drug discovery and materials science, due to its compact, three-dimensional structure .
Properties
IUPAC Name |
methyl 6-oxospiro[2.3]hexane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7(10)5-4-6(9)8(5)2-3-8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGWXYWBSMAYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C12CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxospiro[2.3]hexane-4-carboxylate typically involves the reaction of cyclopropane derivatives with suitable reagents. One common method is the Corey–Chaykovsky reaction, where a cyclopropane ring is formed via the reaction of a ketone with dimethyloxosulfonium methylide . Another approach involves the photochemical [1+2] cycloaddition of olefins with carbenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxospiro[2.3]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 6-oxospiro[2.3]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-oxospiro[2.3]hexane-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spiro configuration can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Spiro Ring Variations
Methyl 6-oxospiro[3.3]heptane-2-carboxylate (CAS: 1138480-98-4)
- Molecular Formula : C₉H₁₂O₃
- Molecular Weight : 168.19 g/mol
- Key Differences :
- The spiro[3.3]heptane system replaces the spiro[2.3]hexane core, reducing ring strain and altering puckering dynamics (as per Cremer-Pople analysis ).
- Higher molecular weight due to an additional methylene group in the spiro system.
- Safety Profile : Hazardous (H302: toxic if swallowed; H315/H319: skin/eye irritation) .
- Applications : Used in high-purity (98%) synthetic workflows, often stored at 2–8°C for stability .
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (CAS: 2408968-91-0)
- Molecular Formula : C₉H₁₂O₄
- Molecular Weight : 184.19 g/mol
- Key Differences: Incorporates a 4-oxa (oxygen-containing) ring and a larger spiro[2.4]heptane system.
Functional Group Modifications
Benzyl 6-oxospiro[3.3]heptane-2-carboxylate
- Key Features :
tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate (CAS: 1118786-86-9)
Research Findings and Challenges
- Crystallography : Structural validation of spiro compounds relies on tools like SHELX and WinGX , though the original compound’s crystal data remains unpublished.
- Synthetic Limitations :
- The methyl ester in methyl 6-oxospiro[2.3]hexane-4-carboxylate may hydrolyze faster than bulkier esters under basic conditions.
- Safety data gaps for the original compound necessitate caution in handling compared to well-documented analogues like the [3.3]heptane derivative .
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